molecular formula C9H8N4O3 B1416133 Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1105190-97-3

Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1416133
CAS No.: 1105190-97-3
M. Wt: 220.18 g/mol
InChI Key: DTJXMBZGNOWSCP-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrazin-2-yl group and at the 5-position with an ethyl carboxylate moiety. Notably, the pyrazine ring introduces aromatic nitrogen atoms, which may enhance intermolecular interactions in biological systems.

Its CAS registry number is 1105190-97-3 .

Properties

IUPAC Name

ethyl 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJXMBZGNOWSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate, a comparative analysis with structurally analogous 1,2,4-oxadiazole derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparisons

Compound Name (CAS No.) Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
This compound (1105190-97-3) Pyrazin-2-yl (aromatic N-heterocycle) C₉H₈N₄O₃ ~220.23 (estimated) Not reported Discontinued; potential bioactive scaffold.
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (1340441-65-7) Cyclopentyl (aliphatic) C₁₀H₁₄N₂O₃ 210.23 Colorless liquid Stable under normal conditions; avoid strong oxidizers.
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (1183530-90-6) Isopropyl (branched alkyl) C₈H₁₂N₂O₃ 184.19 Not reported Available as a building block.
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate tert-Butyl (bulky alkyl) C₉H₁₄N₂O₃ 198.22 Not reported Used in synthetic chemistry workflows.
Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate 2,2,2-Trifluoroethyl (fluorinated) C₇H₇F₃N₂O₃ 224.14 Not reported Industrial-grade availability.

Key Observations

Substituent Effects: Pyrazine vs. Fluorinated Derivatives: Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate incorporates fluorine atoms, which may improve metabolic stability and lipophilicity in drug design .

Physical Properties :

  • The cyclopentyl derivative (PK01793E-2) is a colorless liquid, whereas other analogs (e.g., tert-butyl, isopropyl) lack reported physical state data .

Synthetic Accessibility :

  • Multi-component cycloadditions (e.g., using aldehydes, urea, and acetonyl precursors) are common for synthesizing 5-substituted 1,2,4-oxadiazoles .
  • Patents describe related compounds synthesized via sequential functionalization, such as coupling pyrazine intermediates with oxadiazole cores .

Applications: Pharmaceutical Potential: Fluorinated and pyrazine-containing derivatives are prominent in patent literature, suggesting roles as intermediates in kinase inhibitors or antimicrobial agents . Safety Profiles: Data on acute toxicity, carcinogenicity, or ecotoxicity are scarce for most analogs, highlighting a research gap .

Research Findings and Data Gaps

  • Bioactivity : Pyrazine-containing oxadiazoles may exhibit unique binding affinities due to their nitrogen-rich structure, though specific studies on the target compound are absent in the provided evidence.
  • Stability: The cyclopentyl analog’s stability under normal conditions contrasts with the pyrazine derivative’s unknown degradation profile .

Biological Activity

Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H8N4O3C_9H_8N_4O_3 and a molecular weight of approximately 220.19 g/mol. The compound features a pyrazine ring fused with an oxadiazole moiety, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that include the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyrazine moieties exhibit promising antimicrobial activity . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains by inhibiting essential enzymes or disrupting metabolic pathways within microorganisms.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies on related oxadiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and the activation of mitochondrial apoptotic pathways .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis suggests that modifications to the oxadiazole ring can enhance biological activity. For example, the presence of electron-donating groups on the aromatic ring has been correlated with increased cytotoxicity against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at concentrations ranging from 10 to 100 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound could reduce cell viability in HepG2 liver cancer cells with an IC50 value of approximately 35 µM. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundContains pyrazine and oxadiazole ringsAntimicrobial, anticancer
Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole)thiazol-4-yl)acetateIncorporates thiazole; known for antibacterial propertiesEffective against Mycobacterium tuberculosis
Benzimidazole DerivativesExhibits various biological activitiesBroad-spectrum antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
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Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate

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